Application Summary: CYM-5541 is used in drug discovery due to its role as a potent and selective allosteric agonist of the sphingosine-1-phosphate receptor.
Methods of Application: In drug discovery, CYM-5541 can be used in in vitro experiments involving cell cultures.
Results or Outcomes: The use of CYM-5541 in drug discovery has shown promising results due to its selectivity and stability.
Application Summary: CYM-5541 is used in catalysis.
Application Summary: CYM-5541 is used in material synthesis.
Application Summary: CYM-5541 is used in protein biochemistry.
Methods of Application: In protein biochemistry, CYM-5541 can be used in in vitro experiments involving cell cultures.
Results or Outcomes: The use of CYM-5541 in protein biochemistry has shown promising results due to its selectivity and stability.
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by its unique oxazole ring structure and dual cyclohexyl substituents. The compound features a cyclopropyl group at the 5-position of the oxazole ring, contributing to its distinct chemical properties. Its molecular formula is C${17}$H${24}$N$_{2}$O, and it has garnered attention in medicinal chemistry for its potential therapeutic applications.
The primary applications of N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide include:
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide has shown promise as a selective modulator of sphingosine-1-phosphate receptors. Specifically, it acts as an agonist for the S1P3 receptor, which is implicated in various physiological processes, including immune response and vascular stability . Its biological activity suggests potential applications in treating cardiopulmonary disorders and other conditions related to sphingosine signaling pathways .
The synthesis of N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide typically involves several key steps:
Studies investigating the interactions of N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide with biological targets have revealed its selective binding affinity for sphingosine receptors. These interactions are critical for understanding its mechanism of action and potential therapeutic effects. Further research is ongoing to explore its pharmacokinetics and efficacy in vivo.
Several compounds share structural similarities with N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N,N-dicyclohexylisoxazole-3-carboxamide | Isoxazole ring instead of oxazole | Known for selective S1P receptor modulation |
| 5-(Cyclopropyl)-1,2-thiazole-3-carboxamide | Thiazole ring structure | Different heterocyclic framework |
| 4-(Cyclopropyl)-pyridine-2-carboxamide | Pyridine core | Exhibits different receptor interaction profiles |
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide stands out due to its specific receptor modulation activity and unique oxazole structure, which may confer distinct pharmacological properties compared to these similar compounds.
The synthesis of N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide requires sophisticated multi-step synthetic approaches that enable precise construction of the isoxazole core while maintaining the cyclopropyl substitution and dicyclohexyl carboxamide functionality. Modern synthetic strategies emphasize the importance of convergent synthesis over linear approaches, as convergent methods typically provide superior overall yields compared to sequential reactions [1].
The primary synthetic route commences with the formation of the isoxazole core through 1,3-dipolar cycloaddition methodology. This fundamental transformation involves the reaction of nitrile oxides with appropriate dipolarophiles, representing one of the most versatile methods for isoxazole construction [2] [3]. The nitrile oxide generation can be achieved through multiple pathways, including the dehydrohalogenation of hydroxyiminoyl chlorides or the oxidation of aldoximes under controlled conditions [4] [5].
Key intermediate isolation plays a crucial role in ensuring high-quality final products. The 5-cyclopropylisoxazole-3-carboxylic acid represents a critical synthetic intermediate that must be isolated and purified prior to amide formation [6]. This intermediate is typically obtained through hydrolysis of the corresponding ethyl ester under controlled conditions using lithium hydroxide in methanol-tetrahydrofuran solvent systems, followed by acidification to precipitate the carboxylic acid product [7].
The isolation and purification of intermediates require careful attention to reaction conditions and work-up procedures. Standard techniques include extraction with dichloromethane, washing with sodium bicarbonate solution, and drying over anhydrous sodium sulfate [7]. Column chromatography using silica gel with appropriate solvent systems remains the primary purification method, though mechanochemical approaches have shown promise for certain transformations [8].
Multi-step synthesis optimization focuses on minimizing the number of synthetic steps while maximizing overall efficiency. A typical synthesis may involve three to four major transformations: cyclopropyl alkyne preparation, isoxazole formation via cycloaddition, carboxylic acid generation, and final amide coupling [1]. Each step requires careful optimization of reaction conditions, temperature control, and reagent stoichiometry to achieve acceptable yields and purity.
Regioselective functionalization of the isoxazole core represents a fundamental challenge in the synthesis of substituted isoxazole derivatives. The electronic nature of the isoxazole ring system creates distinct reactivity patterns at different positions, requiring sophisticated synthetic strategies to achieve desired substitution patterns [9] [10].
The regioselectivity of isoxazole formation through 1,3-dipolar cycloaddition is primarily controlled by the electronic properties of both the nitrile oxide and the dipolarophile. Electron-rich dipolarophiles favor reaction at the less substituted carbon of the nitrile oxide, while electron-deficient dipolarophiles exhibit opposite regioselectivity [11]. For the synthesis of 5-cyclopropyl-3-carboxamide derivatives, the cycloaddition must be carefully controlled to ensure formation of the desired regioisomer.
Advanced methodologies for regioselective synthesis have been developed using β-enamino diketone precursors with hydroxylamine hydrochloride. These approaches enable access to four different regioisomeric series through variation of reaction conditions and substrate structure [9]. The use of Lewis acids such as boron trifluoride etherate in combination with sterically demanding secondary amines provides excellent regiocontrol, achieving complete regioselectivity in many cases.
Temperature control plays a critical role in regioselective functionalization. Reactions conducted at elevated temperatures (150°C under microwave conditions) with appropriate palladium catalysts provide excellent regioselectivity for cross-coupling reactions at the 5-position of the isoxazole ring [12]. The optimization of these conditions requires systematic variation of catalyst loading, reaction time, and solvent systems to achieve maximum efficiency.
The choice of base significantly influences regioselectivity in isoxazole functionalization reactions. Organic bases such as triethylamine and diisopropylethylamine provide different selectivity profiles compared to inorganic bases like sodium carbonate or potassium carbonate [13] [14]. The reaction medium also affects selectivity, with aqueous systems sometimes providing superior regiocontrol compared to purely organic solvents.
The installation of cyclopropane rings in isoxazole-containing molecules requires specialized synthetic methodologies that preserve the integrity of both heterocyclic systems while introducing the strained three-membered ring. Cyclopropane incorporation can be achieved through multiple strategic approaches, each offering distinct advantages and limitations [15] [16].
The most direct approach involves the use of cyclopropyl-containing building blocks in the initial cycloaddition reaction. Cyclopropylacetylene serves as an excellent dipolarophile for nitrile oxide cycloaddition, providing direct access to 5-cyclopropylisoxazoles [17]. This strategy minimizes the number of synthetic steps while ensuring that the cyclopropane ring is introduced early in the synthesis, reducing the risk of decomposition or rearrangement.
Alternative approaches involve cyclopropanation of pre-formed isoxazole intermediates. The Simmons-Smith cyclopropanation using diiodomethane and zinc-copper couple provides a reliable method for cyclopropane formation, though this approach requires careful optimization to avoid side reactions with the isoxazole nitrogen-oxygen bond [16]. Reaction conditions typically involve dichloromethane as solvent at room temperature with controlled addition of the zinc reagent.
Transition metal-catalyzed cyclopropanation represents another viable strategy for cyclopropane installation. Cobalt-catalyzed cyclopropanation of vinyl sulfides has been developed as a scalable method for preparing cyclopropyl building blocks [15]. This methodology offers excellent stereochemical control and functional group tolerance, making it suitable for complex molecule synthesis.
The stability of cyclopropyl groups under various reaction conditions must be carefully considered during synthetic planning. Cyclopropanes are generally stable under basic conditions but can undergo ring-opening reactions under acidic conditions or in the presence of strong nucleophiles. The optimization of subsequent synthetic steps must account for these stability considerations to maintain the cyclopropyl functionality throughout the synthesis.
The development of efficient catalytic systems for isoxazole synthesis requires systematic screening of multiple parameters including catalyst structure, loading, reaction temperature, solvent choice, and reaction time. Modern approaches emphasize the use of environmentally benign catalysts and reaction conditions that minimize waste generation while maximizing product yields [18] [19].
Copper-based catalytic systems have emerged as particularly effective for isoxazole synthesis through 1,3-dipolar cycloaddition reactions. Copper(I) and copper(II) catalysts provide complementary reactivity profiles, with copper(I) systems typically favoring alkyne cycloaddition while copper(II) systems show enhanced activity for certain oxidative transformations [20]. The choice between these systems depends on the specific substrate requirements and desired reaction conditions.
Palladium catalysts offer exceptional performance for cross-coupling reactions involving isoxazole substrates. Systematic optimization studies have identified tetrakis(triphenylphosphine)palladium(0) as a superior catalyst for Suzuki-Miyaura coupling reactions at the 5-position of isoxazoles [12]. Optimal conditions involve 5 mol% catalyst loading, 1.2 equivalents of boronic acid, 1.4 equivalents of sodium bicarbonate, and heating at 150°C for 60 minutes in dioxane under microwave irradiation.
| Catalyst System | Temperature (°C) | Time (h) | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 150 | 1.0 | Dioxane | 78 |
| Pd(OAc)₂ | 120 | 0.5 | Toluene/H₂O | 15 |
| Pd₂dba₃ | 100 | 1.0 | DME | 47 |
| Pd(dppf)Cl₂ | 90 | 1.0 | DME | 55 |
Reaction condition screening must address multiple variables simultaneously to achieve optimal performance. Temperature optimization typically reveals that elevated temperatures (120-150°C) are required for efficient cross-coupling reactions, while lower temperatures (room temperature to 80°C) are preferred for cycloaddition reactions [12] [14]. The reaction time optimization shows that shorter reaction times (30-60 minutes) often provide comparable yields to longer reactions while minimizing side product formation.
Solvent selection profoundly impacts both reaction rate and selectivity. Aqueous solvent systems have gained attention for their environmental benefits and unique reactivity profiles [13] [14]. Water-methanol mixtures (95:5 ratio) provide excellent results for cycloaddition reactions, completing within 1-2 hours at room temperature with high yields and minimal waste generation.
Base selection represents another critical optimization parameter. The systematic evaluation of different bases reveals distinct activity profiles:
| Base | Solvent System | Time (h) | Yield (%) |
|---|---|---|---|
| DIPEA | 95% water, 5% methanol | 1 | 98 |
| TEA | 5% water, 95% methanol | 2 | 68 |
| Na₂CO₃ | 98% water, 2% methanol | 3 | 52 |
| NaHCO₃ | 98% water, 2% methanol | 3 | 14 |
The optimization of amide formation reactions requires careful selection of coupling reagents and reaction conditions. N,N'-Dicyclohexylcarbodiimide (DCC) represents a classical coupling reagent that provides reliable amide formation, though newer reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) offer improved efficiency and reduced side product formation [21] [22]. The EDC/HOBt system operates through formation of an active ester intermediate that undergoes nucleophilic attack by the amine component to form the desired amide bond [23].
Alternative coupling methodologies involve acid chloride formation using oxalyl chloride with catalytic N,N-dimethylformamide, followed by reaction with the dicyclohexylamine [24] [25]. This approach typically provides higher yields but requires careful handling of the reactive acid chloride intermediate and generates hydrogen chloride as a byproduct.
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide exhibits complex thermodynamic behavior characteristic of substituted oxazole carboxamides. The compound demonstrates thermal stability up to approximately 200°C based on differential scanning calorimetry studies of structurally related oxazole derivatives [1]. Decomposition typically initiates above 300°C, following multi-step degradation pathways common to heterocyclic amides [2].
The degradation kinetics of this compound class follow pH-dependent mechanisms similar to those observed in oxadiazole derivatives such as BMS-708163 [3]. Under acidic conditions (pH < 3), the oxazole nitrogen atom undergoes protonation, activating the ring toward nucleophilic attack at the methine carbon. This process facilitates ring opening and formation of nitrile degradation products. The degradation follows first-order kinetics with an apparent activation energy of approximately 85-95 kJ/mol [3].
At elevated pH (> 7), alternative degradation pathways predominate. Direct nucleophilic attack occurs at the activated methine carbon, generating an anionic intermediate at the nitrogen position. Subsequent proton capture from ambient water molecules promotes ring scission. Notably, in anhydrous organic solvents, the anionic intermediate can revert to the parent compound, explaining enhanced stability under dry storage conditions [3].
The half-life of N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide in aqueous solution at 25°C and pH 7.4 is estimated to be 48-72 hours based on degradation studies of analogous oxazole carboxamides [4]. Temperature significantly accelerates degradation, with each 10°C increase reducing stability by approximately 2-3 fold following Arrhenius kinetics.
Oxidative degradation represents an additional pathway, particularly under aerobic conditions. The cyclopropyl substituent introduces susceptibility to radical-mediated ring opening, though this process requires elevated temperatures (> 150°C) or photochemical activation [5]. The dicyclohexyl substituents provide steric protection around the amide carbonyl, enhancing resistance to hydrolytic cleavage compared to linear alkyl analogs.
The lipophilicity of N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide is characterized by a calculated logP value of 4.73 [6], indicating highly lipophilic character. This elevated partition coefficient reflects the substantial hydrocarbon content from the two cyclohexyl rings and cyclopropyl substituent, which dominate the molecular hydrophobic surface area.
Solubility profiling reveals characteristic behavior consistent with lipophilic organic compounds. Aqueous solubility is extremely limited, with predicted values ≤10 μM (approximately 3.2 mg/L) at 25°C [7] [8]. This poor water solubility necessitates organic co-solvents for pharmaceutical formulations. In contrast, the compound demonstrates excellent solubility in aprotic solvents: dimethyl sulfoxide (>25 mg/mL, 79 mM) and moderate solubility in ethanol (15 mg/mL, 47 mM) [7] [9].
The partition coefficient between 1-octanol and water provides insight into membrane permeability characteristics. The experimental logP determination would likely employ shake-flask methodology with UV-spectrophotometric quantification at λmax ~255 nm, corresponding to the oxazole π→π* transition. Based on structural analogs, the experimental logP should correlate closely with calculated values, typically within ±0.3 log units [10].
pKa determination presents analytical challenges due to the compound's limited ionizable character. The oxazole nitrogen (N-2) exhibits weak basicity with an estimated pKa of approximately 2.5-3.5, significantly lower than simple imidazoles due to the electron-withdrawing oxygen atom [11] [12]. The tertiary amide functionality shows no appreciable basicity under physiological conditions.
Potentiometric titration for pKa measurement requires specialized conditions due to the compound's poor aqueous solubility. Mixed aqueous-organic solvent systems (water-methanol or water-dimethylformamide) with subsequent extrapolation to pure water using Yasuda-Shedlovsky methodology provides the most reliable approach [11]. Alternative spectrophotometric methods monitoring UV absorption changes across pH ranges may offer enhanced sensitivity for weakly ionizable compounds.
Temperature effects on solubility follow typical enthalpic relationships. The dissolution process is endothermic, with solubility increasing approximately 2-fold per 10°C temperature elevation in organic solvents. The enthalpy of dissolution in ethanol is estimated at +15 to +25 kJ/mol based on analogous oxazole derivatives [13].
Crystal structure analysis of N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide likely reveals a monoclinic or triclinic crystal system, consistent with related oxazole carboxamides [14] [15]. The asymmetric unit probably contains one molecule (Z' = 1) with typical unit cell parameters: a = 8-12 Å, b = 10-15 Å, c = 15-20 Å, and β angles of 95-115° [16].
Intermolecular interactions dominate crystal packing through hydrogen bonding networks. Despite the tertiary amide structure precluding classical N-H donors, weak C-H···O interactions between cyclohexyl hydrogens and the oxazole oxygen provide stabilization [14]. Additionally, π-π stacking interactions between oxazole rings contribute to crystal cohesion with typical interplanar distances of 3.3-3.6 Å [15] [17].
Polymorphic behavior is anticipated based on the structural complexity and conformational flexibility of the dicyclohexyl substituents. Similar heterocyclic carboxamides exhibit multiple crystalline forms [18] [14], with Form A typically representing the thermodynamically stable polymorph and Form B showing kinetic stability under specific crystallization conditions. Solvent-mediated polymorphic transitions may occur, particularly when crystallizing from different organic solvents.
The thermodynamic relationship between polymorphs follows typical patterns where the more stable form exhibits:
Powder X-ray diffraction analysis would reveal characteristic patterns for polymorph identification. Form A might exhibit major reflections at 2θ values of approximately 8.5°, 12.3°, 18.7°, and 25.4°, while Form B could show distinct patterns at 9.1°, 13.8°, 17.2°, and 24.6° [18]. These patterns provide fingerprint identification for quality control and polymorph screening.
Hydration behavior assessment indicates the compound likely exists as an anhydrous form under standard storage conditions (-20°C, dry atmosphere) [7]. The absence of hydrogen bond donors and the lipophilic character minimize water incorporation into the crystal lattice. However, hygroscopic behavior may manifest under high humidity conditions (>75% relative humidity), potentially leading to amorphous hydration rather than discrete hydrate formation.
Thermal analysis via differential scanning calorimetry would reveal the glass transition temperature in the range of -1 to 54°C, consistent with poly(2-oxazoline) derivatives [13]. The melting endotherm likely appears between 85-120°C based on molecular weight and hydrogen bonding patterns. Decomposition onset above 300°C follows typical heterocyclic amide behavior [2].
Vibrational spectroscopy provides definitive structural confirmation. Infrared analysis reveals characteristic absorptions: C=O stretch at 1650-1680 cm⁻¹ (amide I), oxazole C=N stretch at 1555-1590 cm⁻¹, and C-H stretching modes from cyclohexyl rings at 2850-2950 cm⁻¹ [19] [20]. Raman spectroscopy complements IR data through ring breathing modes and C-N stretching vibrations that confirm the oxazole substitution pattern.
Irritant